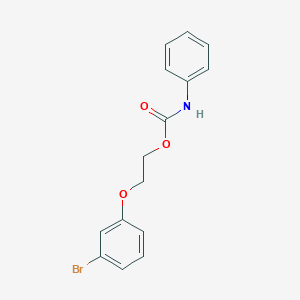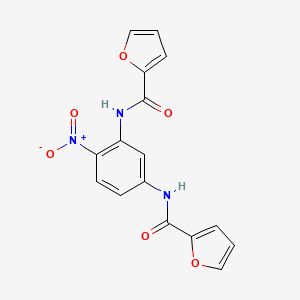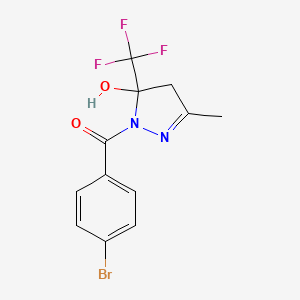
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BRD0705, is a chemical compound with potential applications in scientific research. This compound belongs to the class of small molecules and has a molecular weight of 376.2 g/mol. The purpose of
Wirkmechanismus
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is believed to inhibit the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, this compound may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have anti-cancer properties by inhibiting the activity of BET proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is that it has potential anti-cancer properties. This makes it a promising compound for cancer research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide. These include:
1. Investigation of the anti-cancer properties of this compound in vivo, using animal models.
2. Development of more potent and selective BET inhibitors based on the structure of this compound.
3. Investigation of the potential use of this compound in combination with other anti-cancer drugs.
4. Study of the toxicity and pharmacokinetics of this compound in order to determine its suitability for use in humans.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory disorders.
In conclusion, this compound, or this compound, is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While the biochemical and physiological effects of this compound are not well understood, it is believed to have anti-cancer properties by inhibiting the activity of BET proteins. Future research should focus on investigating the anti-cancer properties of this compound in vivo, developing more potent and selective BET inhibitors, and studying the toxicity and pharmacokinetics of this compound.
Synthesemethoden
The synthesis of N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps. First, 4-bromo-3,5-dimethylphenol is reacted with allyl bromide in the presence of a base to form 4-bromo-3,5-dimethylphenyl allyl ether. This ether is then reacted with chloroacetyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has potential applications in scientific research, particularly in the field of cancer research. This compound has been identified as a potential inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer properties, and this compound may have similar effects.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-4-5-15-12(16)8-17-11-6-9(2)13(14)10(3)7-11/h4,6-7H,1,5,8H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJLECIGGOCBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)
![2-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenoxy}dibenzo[b,d]furan](/img/structure/B5151746.png)
![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)

![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)


![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)
![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)
![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5151837.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
